4-(dimethylsulfamoyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzene ring and a 2-methyl-substituted isoindole-1,3-dione moiety at the amide nitrogen.
Key structural features:
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-20(2)27(25,26)13-7-4-11(5-8-13)16(22)19-12-6-9-14-15(10-12)18(24)21(3)17(14)23/h4-10H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKMWPSNEHIXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Isoindoline Core: This step involves the cyclization of a suitable precursor to form the isoindoline core.
Introduction of the Dioxo Group: The dioxo groups are introduced through oxidation reactions.
Attachment of the Dimethylsulfamoyl Group: This step involves the reaction of the intermediate with dimethylsulfamoyl chloride under basic conditions.
Final Coupling: The final step involves coupling the intermediate with a benzamide derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues from Published Research
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations:
Core Structure Differences: The target compound’s isoindole-1,3-dione core is shared with ZHAWOC6651 and ZHAWOC6644 but differs in substituents. 5-Hydroxyindapamide () replaces the isoindole core with an indolinyl group, demonstrating how core modifications alter pharmacological profiles (e.g., antihypertensive vs. MMP inhibition) .
Substituent Impact: The dimethylsulfamoyl group in the target compound contrasts with phenoxyalkanoic acids (ZHAWOC6651, 14h) and hydroxyalkyloxy-phenylacetamides (ZHAWOC5683, 13m). Sulfonamides are known for strong hydrogen-bonding capacity, which may enhance target affinity compared to carboxylic acids . Halogenated analogs (e.g., 2-chloro-5-iodo derivative in ) prioritize electrophilic substituents for covalent binding or radioimaging applications .
Synthetic Yields and Purity: Analogs with longer alkyl chains (e.g., ZHAWOC6651) show lower yields (33–50%) due to synthetic complexity, while fluorophenylmethyl derivatives (ZHAWOC6644) achieve higher yields (62–97%) .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound is unavailable, insights can be inferred from analogs:
- MMP Inhibition: Compounds like ZHAWOC6651 and ZHAWOC6644 inhibit MMP-7/-13 via chelation of catalytic zinc ions. The target compound’s sulfamoyl group may mimic this interaction, though non-hydroxamate inhibitors typically show reduced potency .
- Solubility : Hydrophilic substituents (e.g., hydroxypentyloxy in ZHAWOC5683) improve aqueous solubility. The dimethylsulfamoyl group may offer moderate solubility compared to carboxylic acids .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a derivative of benzamide that incorporates a dimethylsulfamoyl group and a dioxo isoindole moiety. This structure suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure
The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The dimethylsulfamoyl group is introduced through sulfonamide chemistry, while the isoindole derivative can be synthesized via cyclization reactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to or including the target compound. For instance:
- Antibacterial Screening : Compounds featuring sulfamoyl groups have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. A study reported that derivatives with similar functional groups exhibited moderate to strong activity against these pathogens .
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has also been explored:
- Acetylcholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition potency can be quantified by IC50 values; for instance, some derivatives demonstrated IC50 values in the low micromolar range .
Anticancer Properties
Preliminary studies suggest that compounds with isoindole frameworks may exhibit anticancer properties:
- Cell Line Studies : In vitro studies using various cancer cell lines have indicated that these compounds can induce apoptosis and inhibit cell proliferation. Specific mechanisms may involve targeting cancer cell metabolism or inducing oxidative stress .
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Moderate antibacterial activity against E. coli and S. aureus | In vitro agar diffusion method |
| Study 2 | Significant AChE inhibition with IC50 values ranging from 0.5 to 10 µM | Enzyme assay using Ellman's reagent |
| Study 3 | Induction of apoptosis in cancer cell lines | MTT assay and flow cytometry |
Q & A
Q. Methodological Answer :
- -/-NMR : Identify protons on the isoindole ring (e.g., aromatic protons at δ 7.2–7.8 ppm) and dimethylsulfamoyl group (singlet at δ 2.9 ppm). -NMR confirms carbonyl groups (C=O at ~170 ppm) .
- HRMS : Verify molecular ion ([M+H]) and isotopic pattern to rule out impurities .
- IR Spectroscopy : Detect sulfonamide S=O stretches (1350–1150 cm) and amide C=O (1680 cm) .
Advanced: How to resolve contradictions in 1H^1H1H-NMR data for dimethylsulfamoyl protons?
Methodological Answer :
Discrepancies in δ values (e.g., δ 2.8 vs. 3.1 ppm) may arise from solvent polarity or tautomerism. To resolve:
Solvent Standardization : Acquire spectra in deuterated DMSO-d (polar aprotic) vs. CDCl (non-polar) to assess solvent effects.
Variable Temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic processes (e.g., rotational barriers in sulfamoyl groups) .
2D NMR (COSY, HSQC) : Confirm coupling networks and assign overlapping signals .
Basic: What biological targets or mechanisms are associated with this compound?
Methodological Answer :
The compound’s sulfamoyl and isoindole moieties suggest potential as:
- Enzyme Inhibitor : Likely targets include matrix metalloproteinases (MMPs) or histone deacetylases (HDACs) due to structural similarity to known inhibitors (e.g., hydroxamate-based HDAC inhibitors) .
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus ATCC 25923) using broth microdilution (MIC determination) .
Advanced: How to analyze conflicting bioactivity data across cell lines?
Methodological Answer :
Contradictions (e.g., IC variability in cancer vs. normal cells) require:
Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) in triplicate to assess reproducibility.
Target Engagement Assays : Quantify MMP-7/13 inhibition via fluorogenic substrate cleavage (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH) .
Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Basic: What protocols ensure compound stability during storage?
Q. Methodological Answer :
- Storage Conditions : Lyophilized powder at -20°C under argon (prevents hydrolysis of sulfamoyl group).
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC for degradation products (e.g., free benzoic acid) .
Advanced: How to design degradation studies to identify major metabolites?
Q. Methodological Answer :
In Vitro Liver Microsomes : Incubate with human liver microsomes (1 mg/mL) and NADPH for 60 min. Quench with acetonitrile and analyze via LC-HRMS (Q-TOF) in positive/negative ion modes .
Data Mining : Use software (e.g., Compound Discoverer) to annotate metabolites based on mass shifts (e.g., +16 Da for hydroxylation) .
Basic: What computational methods predict this compound’s binding mode?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with MMP-7 (PDB: 1MMP) to model sulfamoyl interactions with catalytic zinc .
- Pharmacophore Mapping : Align with known HDAC inhibitors to identify critical hydrogen bond donors/acceptors .
Advanced: How to reconcile discrepancies between docking scores and experimental IC50_{50}50 values?
Q. Methodological Answer :
Dynamic Simulations : Run 100 ns MD simulations (AMBER) to assess binding stability; calculate binding free energy via MM-PBSA .
Solvent Accessibility : Analyze hydrophobic pockets (e.g., MMP-7 S1’ pocket) using GRID software to refine docking poses .
Basic: What analytical methods quantify this compound in biological matrices?
Q. Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transition m/z 396 → 278 (CE: 25 eV) .
- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (14,000 ×g, 10 min) .
Advanced: How to validate a non-targeted metabolomics workflow for degradation products?
Q. Methodological Answer :
High-Resolution MS : Acquire full-scan data (m/z 50–1000) at 70,000 resolution (Orbitrap).
Statistical Analysis : Use XCMS Online for peak alignment and MetaboAnalyst for PCA to cluster degradation profiles .
Basic: What environmental fate studies are relevant for this compound?
Q. Methodological Answer :
- Hydrolysis Half-Life : Determine at pH 4, 7, and 9 (25°C) via HPLC. Expect instability at alkaline pH due to sulfamoyl cleavage .
- Soil Adsorption : Use batch equilibrium (OECD Guideline 106) with calculated via log (Predicted ~2.5) .
Advanced: How to design a multi-compartment model for ecological risk assessment?
Q. Methodological Answer :
Fugacity Modeling : Use EQC model (level III) to estimate partitioning into air, water, soil, and sediment based on , vapor pressure, and solubility .
Field Validation : Collect water/sediment samples downstream of synthesis facilities and compare with model predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
